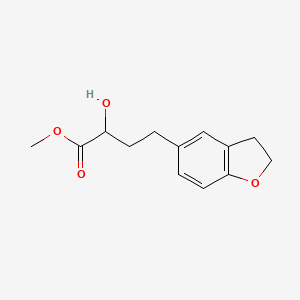

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate |

InChI |

InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3 |

InChI Key |

MKHVMSGSVAIMJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Phenolic Precursors and Esterification

A plausible synthetic route involves:

- Starting from a suitably substituted phenol (e.g., 5-hydroxyphenol derivative).

- Formation of the benzofuran ring through intramolecular cyclization. This can be achieved by reacting the phenol with a side chain bearing a leaving group (e.g., halide) under acidic or basic conditions to induce ring closure.

- Subsequent functionalization at the 5-position of the dihydrobenzofuran ring to introduce the 2-hydroxybutanoate ester via esterification with methyl 2-hydroxybutanoate or its activated derivatives.

This method is supported by the general knowledge of benzofuran synthesis and esterification chemistry.

Synthesis of Related Methyl Dihydrobenzofuran Carboxylates

A closely related compound, methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate, has been synthesized with a yield of 74% by refluxing a mixture of methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate and a pteridinyl derivative in 4-methyl-2-pentanol with p-toluenesulfonic acid as a catalyst, followed by aqueous workup and silica gel chromatography purification. This illustrates the feasibility of preparing methyl dihydrobenzofuran esters under reflux conditions with acid catalysis and standard organic workup.

This approach demonstrates that reflux in an appropriate solvent with acid catalysis is effective for ester formation on dihydrobenzofuran rings.

Analytical and Purification Techniques

The preparation of methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate requires careful purification and characterization:

- Purification: Silica gel column chromatography is the standard method to isolate the pure compound after reaction workup.

- Characterization: Mass spectrometry (e.g., electrospray ionization) confirms molecular weight; nuclear magnetic resonance spectroscopy (NMR) is used to verify structural integrity and substitution patterns.

- InChI and SMILES identifiers provide unambiguous digital representations for database referencing.

Summary Table of Preparation Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofurans with various functional groups.

Scientific Research Applications

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrobenzofuran Derivatives

Compounds like ethyl 4-(2,3-dihydrobenzofuran-5-yl)-2-methoxybutanoate exhibit similar frameworks but differ in ester groups (ethyl vs. methyl) and substituents (methoxy vs. hydroxy). These modifications influence solubility and metabolic stability.

| Property | Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate | Ethyl 4-(2,3-dihydrobenzofuran-5-yl)-2-methoxybutanoate |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Substituent | Hydroxy | Methoxy |

| Lipophilicity (LogP) | Estimated ~1.8 | Estimated ~2.5 |

| Bioavailability | Moderate (due to polarity) | High (enhanced membrane permeability) |

Hydroxybutanoate Esters

Compounds such as methyl 4-(benzofuran-5-yl)-2-hydroxybutanoate lack the dihydrobenzofuran saturation.

Research Findings and Challenges

- Synthetic Accessibility: this compound’s synthesis likely involves coupling dihydrobenzofuran precursors with hydroxybutanoate esters, a route prone to steric hindrance at the hydroxy position .

- Theoretical Predictions : Computational models suggest moderate CYP450 enzyme inhibition due to the hydroxy group, though experimental validation is lacking .

Biological Activity

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is a compound of increasing interest due to its potential biological activities, particularly in relation to cannabinoid receptors and neuroprotective effects. This article explores the biological activity of this compound, focusing on its interactions with cannabinoid receptors, anti-inflammatory properties, and neuroprotective effects.

Chemical Structure and Properties

This compound features a unique structure that includes a dihydrobenzofuran moiety and a hydroxybutanoate group. Its molecular formula is C13H16O4, with a molecular weight of approximately 236.26 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

1. Cannabinoid Receptor Interaction

Research indicates that this compound acts as a selective agonist for cannabinoid receptor type 2 (CB2). This receptor plays a significant role in modulating inflammation and pain responses. Compounds with similar structural characteristics have shown the ability to selectively activate CB2 without affecting CB1 receptors, which are associated with psychoactive effects. This selectivity suggests potential therapeutic applications with fewer side effects compared to traditional cannabinoids .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to suppress microglial activation, indicating potential neuroprotective effects in models of neuropathic pain. The compound's ability to reduce inflammation could be beneficial in treating various inflammatory conditions.

3. Neuroprotective Properties

The compound's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. By interacting with CB2 receptors, it may help mitigate neuroinflammation and promote neuronal survival in pathological conditions such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dihydrobenzofuran core with hydroxybutanoate group | Selective CB2 agonist; anti-inflammatory | Enhanced selectivity at CB2 receptors |

| Methyl 3-(2-methyl-2,3-dihydrobenzofuran)propanoate | Similar ester functionality | Possible anti-inflammatory effects | Different side chain |

| Dihydrocoumarin | Related heterocyclic compound | Antioxidant properties | Different ring structure |

| Methyl 4-hydroxybenzoate | Simple ester structure | Antimicrobial properties | Lacks the benzofuran moiety |

This table illustrates the unique position of this compound within its structural class, particularly regarding its selectivity for cannabinoid receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of dihydrobenzofuran can suppress microglial activation and exhibit neuroprotective properties in models of neuropathic pain.

- Inflammatory Modulation : In vitro assays indicated that compounds similar to this compound effectively modulated inflammatory pathways, suggesting their potential utility in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate?

- Methodology : The compound can be synthesized via:

- Suzuki-Miyaura coupling : React (2,3-dihydrobenzofuran-5-yl)boronic acid with a brominated or iodinated hydroxybutanoate ester precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture .

- Oxidative cyclization : Utilize 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote dihydrobenzofuran ring formation from phenolic precursors, followed by esterification .

- Key considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical techniques :

- NMR spectroscopy : Assign ¹H and ¹³C signals to confirm the dihydrobenzofuran moiety (e.g., δ 3.2–3.5 ppm for -CH₂-O- in the furan ring) and hydroxybutanoate ester (δ 4.1–4.3 ppm for methoxy groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility :

- Polar aprotic solvents (e.g., DMSO, THF) are optimal due to the ester and hydroxyl groups. Limited solubility in hexane or water .

- Stability :

- Store at −20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the dihydrobenzofuran ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Strategies :

- Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in Suzuki couplings to enhance coupling efficiency .

- Solvent effects : Test HFIP vs. dichloromethane (DCM) in oxidative cyclization to balance reaction rate and byproduct formation .

- Data analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios.

Q. How to resolve contradictions in NMR data for diastereomeric mixtures?

- Approach :

- Variable-temperature NMR : Probe dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to assign stereochemistry .

Q. What in silico strategies predict the bioactivity of this compound?

- Methods :

- Molecular docking : Screen against targets like orexin receptors (e.g., OX₁R/OX₂R) using AutoDock Vina, leveraging structural analogs (e.g., dual orexin antagonists) .

- QSAR modeling : Correlate substituent effects (e.g., dihydrobenzofuran substitution patterns) with activity data from related compounds .

Q. How to achieve regioselective functionalization of the dihydrobenzofuran core?

- Techniques :

- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to introduce substituents at the 4-position of dihydrobenzofuran .

- Cross-coupling : Employ Buchwald-Hartwig amination for nitrogen-based modifications .

Q. What degradation pathways occur under accelerated stability testing?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.